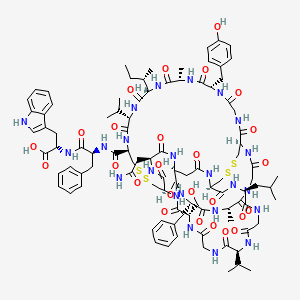
Siamycin I
准备方法
化学反应分析
科学研究应用
西霉素 I 在科学研究中有着广泛的应用:
化学: 用作研究套索肽结构和功能的模型化合物.
生物学: 研究其在细菌群体感应和抑制细菌生长中的作用.
医学: 探索作为 HIV 的潜在治疗剂,因为它能够抑制 HIV 融合.
工业: 在开发新的抗生素和抗病毒剂方面的潜在应用.
作用机制
西霉素 I 通过多种机制发挥作用:
相似化合物的比较
西霉素 I 在套索肽中是独一无二的,因为它具有独特的三环结构和强大的生物活性 . 相似的化合物包括:
西霉素 II: 在结构上与西霉素 I 相关,但在氨基酸组成上略有不同.
潮湿霉素: 另一种具有强抗菌活性的套索肽.
微生物素 J25: 一种著名的具有抗菌特性的套索肽.
生物活性
Siamycin I is a lasso peptide produced by the bacterium Streptomyces spp., notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound is a 21-amino-acid cyclic peptide characterized by a unique lasso structure, which includes an N-terminal macrocyclic ring and a C-terminal tail that is threaded through the ring. This structural configuration contributes to its stability and biological activity, allowing it to target specific cellular processes in bacteria.
This compound primarily exerts its effects by targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This interaction disrupts cell wall formation in Gram-positive bacteria, leading to cell lysis and death. The compound activates the liaI stress response in bacteria, indicating a stress response to compromised cell wall integrity . Furthermore, mutations in the WalKR two-component system can confer resistance to this compound by promoting cell wall thickening .
Biological Activities
- Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus. Its ability to inhibit quorum sensing in E. faecalis further underscores its potential as an anti-infective agent .
- Anti-HIV Properties : Research indicates that this compound can inhibit HIV replication by disrupting autophosphorylation activity in viral proteins, suggesting a dual role in both bacterial and viral infections .
- Quorum Sensing Inhibition : this compound impacts biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their pathogenicity. By inhibiting the production of signaling molecules like gelatinase biosynthesis activating peptide (GBAP), this compound reduces biofilm development in E. faecalis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its amino acid composition and structural integrity. Mutational studies have identified key residues that influence its antimicrobial efficacy:
- Key Residues : Specific amino acids such as Gly1, Arg7, Glu8, and Trp9 are essential for maintaining its biological activity and stability .
- Lasso Structure : The unique threading of the C-terminal tail through the macrocyclic ring enhances resistance to proteolytic degradation, making it a robust candidate for therapeutic applications .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- In vitro Studies : In laboratory settings, this compound has shown significant inhibition of growth in pathogenic strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potency against these organisms .
- Combination Therapies : When used in conjunction with other antimicrobial agents, this compound enhances their effectiveness, particularly against resistant strains of bacteria .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Target Organism |
|---|---|---|
| Antimicrobial | Inhibits growth | Staphylococcus aureus |
| Quorum Sensing Inhibition | Disrupts biofilm formation | Enterococcus faecalis |
| Anti-HIV | Inhibits viral replication | HIV |
| Cell Wall Biosynthesis Inhibition | Compromises cell integrity | Gram-positive bacteria |
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
| Record name | Siamycin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164802-68-0 | |
| Record name | Siamycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siamycin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















